[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is a complex organic compound that features a naphthalene core substituted with a nitrophenyl group and a dichlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with 2-aminonaphthalene under acidic conditions to form the iminomethyl intermediate.
Esterification: The iminomethyl intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can also be reduced using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: The dichlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Tin(II) Chloride: Used in acidic conditions for the reduction of the nitro group.
Nucleophiles: Such as amines or thiols, can be used for substitution reactions on the dichlorobenzoate ester.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Esters: Formed from nucleophilic substitution reactions on the dichlorobenzoate ester.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving nitro and ester groups.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substitution.
[1-[(3-aminophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro group and the dichlorobenzoate ester in [1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate makes it unique compared to similar compounds
Properties
Molecular Formula |
C24H14Cl2N2O4 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H14Cl2N2O4/c25-16-9-10-20(22(26)12-16)24(29)32-23-11-8-15-4-1-2-7-19(15)21(23)14-27-17-5-3-6-18(13-17)28(30)31/h1-14H |
InChI Key |
XUJLFEOPPSZOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.